molecular formula C22H19N5O5 B7697057 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline

4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline

Cat. No. B7697057
M. Wt: 433.4 g/mol
InChI Key: JZOKTFOUJFLJDL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring. This structure could potentially have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The nitro group could potentially undergo reduction reactions, and the oxadiazole ring might participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, while the methoxyphenyl groups could influence its solubility .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Given the complexity of the molecule, it could potentially interact with multiple targets .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its potential biological activities, and optimizing its synthesis .

properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(pyridin-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-30-19-8-6-15(11-20(19)31-2)21-25-22(32-26-21)16-5-7-17(18(10-16)27(28)29)24-13-14-4-3-9-23-12-14/h3-12,24H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOKTFOUJFLJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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